molecular formula C11H13ClN2O B2716617 Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 1803592-37-1

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride

Cat. No.: B2716617
CAS No.: 1803592-37-1
M. Wt: 224.69
InChI Key: GEZIWWQRNMVBDS-UHFFFAOYSA-N
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Description

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride (CAS: 1803592-37-1, molecular formula: C₁₁H₁₃ClN₂O) is a spirocyclic compound featuring a fused indoline-pyrrolidinone scaffold. Its structural uniqueness arises from the spirojunction at the indoline C3 and pyrrolidine C3' positions, creating a rigid three-dimensional conformation. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Current research highlights its role as a precursor in developing therapeutics for neurological disorders and cancer .

Properties

IUPAC Name

spiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10;/h1-4,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZIWWQRNMVBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of ethyl glycinate hydrochloride with dimethyl acetylenedicarboxylate to generate azomethine ylides in situ. These ylides then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .

Industrial Production Methods

Industrial production methods for spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride are not extensively documented. the scalability of the [3+2] cycloaddition reaction and the use of readily available starting materials suggest that this method could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro[indoline-3,3’-pyrrolidin]-2-one derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Overview

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, which combines both indoline and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Anticancer Activity

Research indicates that this compound exhibits significant biological activity as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines in vitro, suggesting its potential as a lead molecule for further development in cancer therapeutics. Notably, related compounds have demonstrated anti-breast cancer properties through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A study on spiro[pyrrolidine-3,3′-oxindoles] highlighted the synthesis and biological evaluation of these compounds against breast cancer cell lines (MCF-7). The findings revealed several active compounds with effective concentrations (EC) that inhibited cell proliferation, emphasizing the potential of similar spiro compounds in cancer treatment .

Neuroprotective Properties

Beyond its anticancer applications, this compound may possess neuroprotective properties. Preliminary studies suggest interactions with serotonin receptors, which are crucial in mood regulation and cognition. This interaction indicates possible applications in treating mood disorders and neurodegenerative diseases .

Case Study:
Research on pharmacological screening for neuroprotective compounds identified several candidates that demonstrated efficacy in protecting neurons from ischemic damage. These findings suggest that compounds like this compound could be explored further for their neuroprotective effects in conditions such as stroke and Alzheimer's disease .

Synthetic Chemistry

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Its unique structure allows it to serve as a versatile intermediate in the synthesis of other biologically active compounds.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure TypeUnique Features
Spiro[indole-3,3'-pyrrolidin]-2-oneIndole-basedExhibits different biological activities compared to indolines.
1,2-Dihydrospiro[indole-3,3'-pyrrolidine]Indole derivativeKnown for unique reactivity patterns in synthetic chemistry.
Spiro[pyrrolidine-3,3'-oxindoles]Oxindole-basedDemonstrates distinct interactions with neurotransmitter systems.

The structural uniqueness of this compound contributes to its distinctive biological activities compared to these related compounds.

Mechanism of Action

The mechanism of action of spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Rings

Replacing the pyrrolidine ring with a piperidine ring (e.g., spiro[indoline-3,4-piperidine]-2-one derivatives) alters steric and electronic properties. Piperidine-containing analogs (e.g., compounds A1–A4) exhibit enhanced anticancer activity against breast cancer cells by restoring p53 function . In contrast, pyrrolidine-based derivatives (e.g., 1-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one) show submicromolar affinity for 5-HT₆ receptors, suggesting that smaller spiro rings favor GPCR targeting .

Cyclopropane and Benzomorpholine Substitutions

Benzomorpholine analogs (C1–C4) retain anticancer activity but with lower potency compared to piperidine derivatives, indicating the critical role of the spiro-piperidine motif in apoptosis induction .

Phenylsulfonyl Pharmacophore

The introduction of a phenylsulfonyl group at the indoline nitrogen (e.g., compound 17) enhances 5-HT₆ receptor binding (IC₅₀: ~0.5 μM) by engaging in hydrogen bonding with receptor residues . Removal of this group reduces affinity by >10-fold, underscoring its importance in ligand-receptor interactions.

Nitro and Methoxyphenyl Groups

Physicochemical Data

Compound Melting Point (°C) Molecular Weight Solubility Reference
Spiro[indoline-3,3'-pyrrolidin]-2-one HCl 140–142 224.69 Soluble in H₂O
1′-Phenylspiro[indoline-3,2′-pyrrolidin]-2-one 140–142 280.34 Insoluble in H₂O
6-Bromo analog (HCl salt) RT-stable 303.58 DMSO-soluble

Key Research Findings and Implications

  • 5-HT₆ Receptor Ligands : Spiro[indoline-3,3'-pyrrolidin]-2-one derivatives with phenylsulfonyl groups are promising for treating cognitive disorders due to high receptor affinity .
  • Anticancer Agents : Piperidine-based analogs exhibit superior p53-dependent apoptosis compared to pyrrolidine derivatives, highlighting structural selectivity .
  • Antiparasitic Activity : Nitro-substituted spirooxindoles show moderate antileishmanial activity, though further optimization is needed to improve potency .

Biological Activity

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both indoline and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various cellular pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3O\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}

This structure features a spiro connection between the indoline and pyrrolidine rings, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with key proteins in cellular signaling pathways. Notably, it has been shown to inhibit the MDM2 protein, which negatively regulates the tumor suppressor p53. By disrupting the MDM2-p53 interaction, this compound can enhance p53-mediated transcriptional activity, leading to increased apoptosis in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these cell lines range from approximately 24 nM to 500 nM, demonstrating its potency .
  • Induction of Apoptosis : The compound triggers apoptotic pathways by increasing pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2. This mechanism was confirmed through ELISA assays that measured protein levels in treated cells .

Antimicrobial Activity

Beyond its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed investigations are still required to establish its efficacy and mechanism in this context .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Studies have demonstrated that varying substituents on the indoline and pyrrolidine rings can significantly alter the compound's affinity for target proteins and its overall biological potency. For instance:

Compound ModificationEffect on Activity
Addition of halogensIncreased potency against MDM2
Aromatic substitutionsEnhanced binding affinity to GPCRs
Altered ring sizeChanges in cytotoxicity profiles

These findings underscore the importance of optimizing chemical structures to enhance therapeutic efficacy.

Case Studies

Several case studies have documented the therapeutic potential of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives:

  • MDM2-p53 Interaction : A study demonstrated that specific derivatives could effectively inhibit MDM2-p53 interactions in vitro and showed promising results in xenograft models .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that compounds based on this scaffold could induce significant apoptosis and reduce cell viability through targeted action on key regulatory proteins .

Q & A

Q. What spectroscopic techniques are critical for characterizing Spiro[indoline-3,3'-pyrrolidin]-2-one derivatives?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve substituent positions and spiro-junction geometry. For example, δH values distinguish pyrrolidinyl protons (δ 1.5–3.5 ppm), while δC assignments validate spiro-carbon connectivity .
  • LCMS/HRMS for molecular ion verification (e.g., [M+H]+ peaks matching theoretical masses) .
  • Elemental analysis to confirm purity, with <0.5% deviation between calculated and observed C/H/N/O ratios .

Q. What synthetic methodologies are used to prepare Spiro[indoline-3,3'-pyrrolidin]-2-one scaffolds?

Common strategies include:

  • Multicomponent reactions (MCRs) using isocyanides, aldehydes, and amines to assemble the spiro core in one pot .
  • Microwave-assisted synthesis for rapid cyclization (e.g., 3-aminoindolin-2-ones reacting with enones/enals under 100°C, 1 h) .
  • Cascade reactions , such as nitro-reduction/double lactamization, to form spiro-quinoline hybrids .
  • Halogenation and sulfonylation (e.g., N-chlorosuccinimide for spiro-pyrrolidine functionalization) .

Advanced Research Questions

Q. How are stereochemical challenges addressed during spirooxindole synthesis?

  • Protecting groups : Cbz (carboxybenzyl) prevents spiro-rearrangement and enables selective sulfonylation at the oxindole nitrogen .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P-2₁/n space group) resolves absolute configurations, as seen in 3′-hydroxymethyl-1′-methyl derivatives .
  • Reaction optimization : DBU (1,8-diazabicycloundec-7-ene) as a base in ethylene glycol improves stereoselectivity during Michael/cyclization cascades .

Q. How can contradictions in biological activity data across spirooxindole derivatives be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., 4-trifluoromethylbenzyl vs. phenyl groups) correlates with antileishmanial IC₅₀ values .
  • Molecular docking : Validates target engagement (e.g., spirooxindoles binding to Leishmania major’s sterol 14α-demethylase active site) .
  • Bioisosteric replacements : Substituting chlorine with fluorine or methyl groups alters pharmacokinetic profiles while maintaining efficacy .

Q. What computational and experimental methods validate spirooxindole structures?

  • HRMS : Confirms molecular formulas (e.g., C₁₈H₁₅ClN₂O₄ with m/z 359.1 [M+H]+) .
  • X-ray crystallography : Provides bond lengths/angles (e.g., a = 10.8757 Å, β = 83.715° for triclinic crystals) .
  • DFT calculations : Predicts NMR chemical shifts and IR frequencies, cross-validated with experimental data .

Methodological Considerations

Q. How are reaction conditions optimized for spirooxindole derivatives with poor solubility?

  • Solvent systems : Ethylene glycol enhances solubility of polar intermediates in microwave-assisted syntheses .
  • Catalysts : KI/H₂O₂ promotes intramolecular oxidative amination, improving yields of 3,2′-pyrrolidinyl spirooxindoles (e.g., 72% yield for 1′-phenyl derivatives) .
  • Column chromatography : Dichloromethane/ethyl acetate (9:1) effectively separates spiro products with subtle polarity differences .

Q. What strategies mitigate low yields in spirooxindole carboamination reactions?

  • Palladium catalysis : Pd(OAc)₂ with ligands (e.g., XPhos) enables allylation/cyclization cascades, achieving 34–56% yields for 1′-benzyl derivatives .
  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., nitro) stabilizes intermediates during spirocyclization .

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